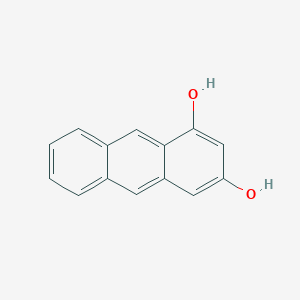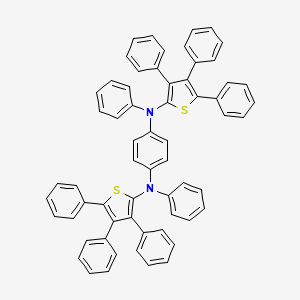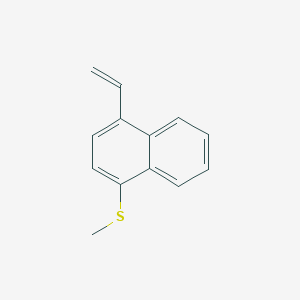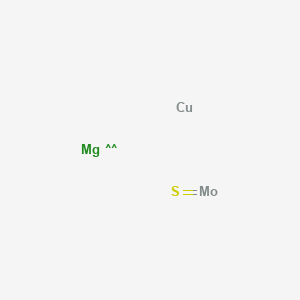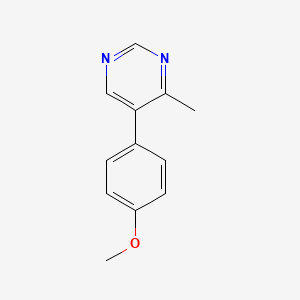![molecular formula C12H18O4 B14243485 7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one CAS No. 189824-44-0](/img/structure/B14243485.png)
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,14,15-Trioxadispiro[5152]pentadecan-3-one is a complex organic compound with the molecular formula C12H20O3 It is characterized by its unique spiro structure, which includes three oxygen atoms and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one typically involves multi-step organic reactions. One common method includes the formation of the spiro structure through cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of strong acids or bases can promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure higher yields and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,14,15-Trioxadispiro[5.1.5.2]pentadecane: Similar in structure but lacks the ketone group.
3,11-Dimethyl-7,14,15-trithia-3,11-diazadispiro[5.1.5.2]pentadecane: Contains sulfur and nitrogen atoms, making it chemically distinct.
2,7,10-Trioxadispiro[2,2,4,2]dodecane: A smaller spiro compound with a different ring structure.
Uniqueness
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one is unique due to its specific spiro structure and the presence of a ketone group. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
189824-44-0 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
7,14,15-trioxadispiro[5.1.58.26]pentadecan-11-one |
InChI |
InChI=1S/C12H18O4/c13-10-4-8-12(9-5-10)14-11(15-16-12)6-2-1-3-7-11/h1-9H2 |
InChI-Schlüssel |
GEWIRNPCVKWKGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)OC3(CCC(=O)CC3)OO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid](/img/structure/B14243406.png)
![1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14243410.png)
![7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene](/img/structure/B14243411.png)
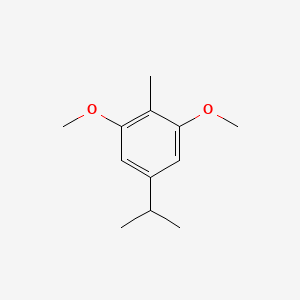
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one](/img/structure/B14243417.png)
![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
